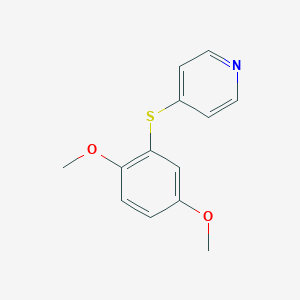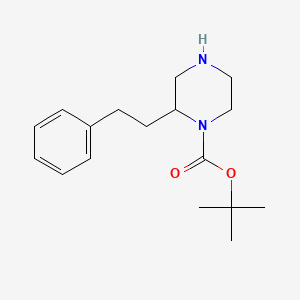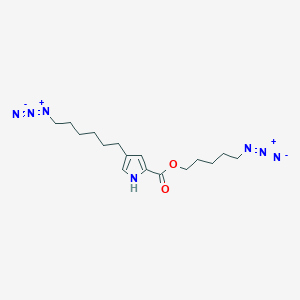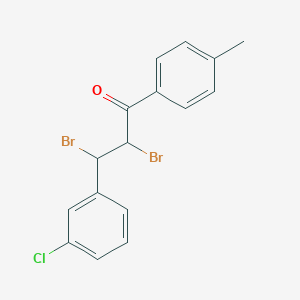
4-(2,5-Dimethoxyphenyl)sulfanylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethoxyphenyl)sulfanylpyridine is an organic compound with the molecular formula C13H13NO2S. It is a derivative of pyridine, featuring a sulfanyl group attached to the 4-position of the pyridine ring and a 2,5-dimethoxyphenyl group attached to the sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)sulfanylpyridine typically involves the reaction of 2,5-dimethoxythiophenol with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiophenol displaces the chlorine atom on the pyridine ring to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)sulfanylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)sulfanylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)sulfanylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Another sulfanylpyridine derivative with multiple biological activities.
4-(2,5-Dimethoxyphenyl)thiophenol: A related compound with similar structural features but different reactivity.
Uniqueness
4-(2,5-Dimethoxyphenyl)sulfanylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfanyl group and a dimethoxyphenyl group makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields .
Properties
CAS No. |
646511-42-4 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfanylpyridine |
InChI |
InChI=1S/C13H13NO2S/c1-15-10-3-4-12(16-2)13(9-10)17-11-5-7-14-8-6-11/h3-9H,1-2H3 |
InChI Key |
SGXGYUIZJLDRPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)

![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)


![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)

